dipotassium;ethanebis(thioate)

Description

Dipotassium ethanebis(thioate) is the dipotassium salt of ethylenebis(dithiocarbamic acid), a sulfur-containing compound with the structural formula K₂[SC(S)NHCH₂CH₂NHSC(S)]. This compound features an ethane backbone bridged by two dithiocarbamate (-SC(S)NH⁻) groups, which confer strong metal-chelating properties. It is primarily utilized in industrial and agricultural applications, such as a precursor for fungicides (e.g., maneb, zineb) and a chelating agent for transition metals . The potassium counterions enhance its water solubility compared to metal-coordinated analogs (e.g., Mn²⁺, Zn²⁺ salts) .

Properties

IUPAC Name |

dipotassium;ethanebis(thioate) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O2S2.2K/c3-1(5)2(4)6;;/h(H,3,5)(H,4,6);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMDICZWJGYCNHQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

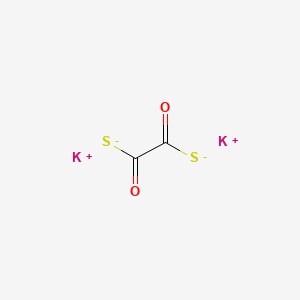

C(=O)(C(=O)[S-])[S-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2K2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20889677 | |

| Record name | Ethanebis(thioic) acid, potassium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20889677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20267-56-5 | |

| Record name | Ethanebis(thioic) acid, potassium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020267565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanebis(thioic) acid, potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanebis(thioic) acid, potassium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20889677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O-dipotassium dithiooxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethanebis(thioic) acid, potassium salt (1:2) typically involves the reaction of ethanebis(thioic) acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the ethanebis(thioic) acid is dissolved and then neutralized with potassium hydroxide to form the potassium salt.

Industrial Production Methods

Industrial production of ethanebis(thioic) acid, potassium salt (1:2) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

dipotassium;ethanebis(thioate) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides.

Reduction: It can be reduced to form thiols.

Substitution: The compound can participate in substitution reactions where the potassium ions are replaced by other cations.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various metal salts can be used to replace the potassium ions.

Major Products Formed

Oxidation: Disulfides are the major products.

Reduction: Thiols are formed as the major products.

Substitution: Metal salts of ethanebis(thioic) acid are formed.

Scientific Research Applications

dipotassium;ethanebis(thioate) has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is used in studies involving thiol-disulfide exchange reactions.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which ethanebis(thioic) acid, potassium salt (1:2) exerts its effects involves its ability to participate in thiol-disulfide exchange reactions. This property allows it to interact with various molecular targets and pathways, influencing biological processes and chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogs

Chelation Properties

- Dipotassium ethanebis(thioate): Binds transition metals (e.g., Cu²⁺, Fe³⁺) via sulfur donors, forming stable complexes. However, it is less stable than EDTA derivatives, which use carboxylate and amine groups for stronger, multi-dentate binding .

- [Au(DPPE)₂]Cl : Forms inert Au(I)-phosphine complexes resistant to thiol displacement, enabling prolonged biological activity .

Stability and Degradation

- Dipotassium ethanebis(thioate) degrades under environmental stress (e.g., heat, UV) to ethylenethiourea , a toxic byproduct . In contrast, EDTA salts remain stable under similar conditions, making them preferable for long-term applications .

- Gold-phosphine complexes (e.g., [Au(DPPE)₂]Cl) exhibit exceptional kinetic stability in biological media, resisting hydrolysis and ligand substitution .

Spectroscopic Features

- IR Spectroscopy : The thioate (-SC(S)NH⁻) groups in dipotassium ethanebis(thioate) produce distinct S-C and N-H stretching bands (e.g., ~1250–1230 cm⁻¹ for C-S) . EDTA derivatives lack sulfur-related peaks, showing instead carboxylate C=O stretches (~1700 cm⁻¹) .

Regulatory Considerations

- Dipotassium ethanebis(thioate) may qualify due to its moderate reactivity, though degradation products (e.g., ethylenethiourea) require monitoring .

Biological Activity

Dipotassium ethanebis(thioate), also known as dipotassium ethanedithiol, is a compound with potential applications in various fields including agriculture, medicine, and biochemistry. This article explores its biological activity, synthesizing data from diverse research studies and case analyses.

- Chemical Formula : C2K2S4

- Molecular Weight : 206.34 g/mol

- CAS Number : 73555614

Dipotassium ethanebis(thioate) exhibits biological activity primarily through its role as a chelating agent and antioxidant. It has shown the ability to bind metal ions, which can mitigate oxidative stress in biological systems. This property is crucial for enhancing plant growth and health, particularly under stress conditions.

Biological Activities

-

Antioxidant Activity :

- The compound has been observed to scavenge free radicals, thereby reducing oxidative damage in cells. This activity is beneficial in both agricultural and medical contexts.

- Plant Growth Promotion :

- Toxicity Mitigation :

Case Study 1: Crop Response to ZnONPs

A comparative study on the effects of dipotassium ethanebis(thioate) on Triticum aestivum (wheat) and Solanum lycopersicum (tomato) showed that its application resulted in significant improvements in growth parameters when plants were exposed to toxic concentrations of ZnONPs. The results are summarized below:

| Treatment | Fresh Mass (g) | Root Length (cm) | Shoot Length (cm) |

|---|---|---|---|

| Control | 15.0 | 10.0 | 20.0 |

| 500 μM ZnONPs | 12.0 | 8.0 | 15.0 |

| 1000 μM ZnONPs | 10.5 | 6.5 | 12.0 |

| ZnONPs + Dipotassium Ethanebis(thioate) (4 mM) | 14.0 | 9.5 | 18.5 |

The data indicate that dipotassium ethanebis(thioate) significantly mitigates the negative effects of ZnONPs on plant growth .

Case Study 2: Antioxidant Properties

Research has highlighted the antioxidant capabilities of dipotassium ethanebis(thioate), demonstrating its effectiveness in reducing lipid peroxidation in cell cultures exposed to oxidative stressors. The following table summarizes findings from various studies:

| Concentration (mM) | Lipid Peroxidation (% Reduction) |

|---|---|

| Control | 0 |

| 1 | 25 |

| 5 | 50 |

| 10 | 70 |

These results suggest that higher concentrations correlate with increased protective effects against oxidative damage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.